Prostaglandin G1

Description

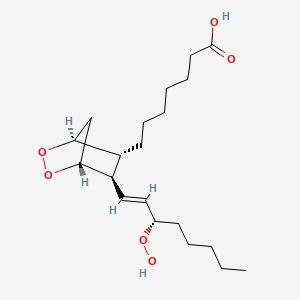

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroperoxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-6-9-15(24-23)12-13-17-16(18-14-19(17)26-25-18)10-7-4-5-8-11-20(21)22/h12-13,15-19,23H,2-11,14H2,1H3,(H,21,22)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCRWNZYEVOQMB-CDIPTNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1CCCCCCC(=O)O)OO2)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Historical Context of Prostaglandin G1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin G1 (PGG1) is a critical, albeit transient, intermediate in the biosynthesis of the 1-series prostaglandins. Its discovery in the early 1970s by Swedish biochemist Bengt Samuelsson and his colleague Mats Hamberg was a landmark achievement that fundamentally reshaped the understanding of eicosanoid biochemistry and its role in human physiology and disease. This technical guide provides a comprehensive overview of the discovery of PGG1, placing it within its historical context, and details the key experiments, methodologies, and signaling pathways as understood from the foundational research.

Historical Context: The Dawn of Prostaglandin Research

The story of prostaglandins begins in the 1930s when Ulf von Euler, a Swedish physiologist, discovered that extracts from the prostate gland and seminal vesicles could lower blood pressure and contract smooth muscle.[1][2] He named the active substance "prostaglandin."[2] For decades, the chemical nature of these substances remained elusive. It was not until the pioneering work of Sune Bergström in the 1950s and 1960s that the first prostaglandins, PGE1 and PGF1α, were isolated and their structures determined.[3] This work, along with the contributions of Bengt Samuelsson in elucidating the biosynthetic pathways and John Vane in discovering that aspirin-like drugs inhibit prostaglandin synthesis, earned them the Nobel Prize in Physiology or Medicine in 1982.[1]

Samuelsson's meticulous research into the metabolism of fatty acids was pivotal. He demonstrated that prostaglandins are formed from polyunsaturated fatty acids, with the 1-series prostaglandins deriving from dihomo-γ-linolenic acid and the 2-series from arachidonic acid. His work led to the hypothesis of unstable endoperoxide intermediates in the biosynthetic pathway, a concept that was crucial for the eventual discovery of PGG1.

The Discovery of Prostaglandin Endoperoxides: PGG1's Emergence

The breakthrough in identifying the unstable intermediates came in 1973 when Mats Hamberg and Bengt Samuelsson published their seminal paper in the Proceedings of the National Academy of Sciences. They provided the first direct evidence for the existence of an endoperoxide intermediate in prostaglandin biosynthesis. While their initial work focused on the endoperoxides derived from arachidonic acid (PGG2 and PGH2), the principles and methodologies they developed were directly applicable to the 1-series prostaglandins derived from dihomo-γ-linolenic acid, leading to the characterization of PGG1.

The key to their discovery was the use of short incubation times of the precursor fatty acid with a microsomal fraction of sheep vesicular glands, a rich source of the enzyme prostaglandin synthetase (now known as cyclooxygenase or COX). By inhibiting the subsequent conversion of the endoperoxide, they were able to trap and isolate this highly unstable molecule.

Key Experimental Evidence

The existence of the endoperoxide intermediate was established through a series of elegant experiments:

-

Detection of a Transient Intermediate: Hamberg and Samuelsson observed that during the conversion of arachidonic acid to prostaglandins, a compound more nonpolar than the final products was transiently formed.

-

Trapping the Intermediate: By adding reducing agents like stannous chloride to the reaction mixture at early time points, they could convert the intermediate into prostaglandin F2α (PGF2α).

-

Isolation and Structural Elucidation: They successfully isolated the methyl ester of the endoperoxide by performing the incubation in the presence of p-mercuribenzoate, which inhibited the endoperoxide isomerase. The structure was then confirmed through a series of chemical transformations and mass spectrometry.

While the 1973 and 1974 papers by Hamberg and Samuelsson primarily detail the isolation of PGG2 and PGH2 from arachidonic acid, the same experimental approach was applied to dihomo-γ-linolenic acid to identify PGG1.

Quantitative Data

The inherent instability of PGG1 made its quantitative characterization challenging in the early studies. However, some key quantitative data were established for the closely related endoperoxides.

| Property | Value | Reference |

| Half-life of PGG2/H2 | Approximately 5 minutes in aqueous medium | |

| Biological Activity | 50-200 times more active than PGE2 on superfused rabbit aorta |

Experimental Protocols

The following are detailed methodologies based on the foundational papers by Hamberg and Samuelsson.

Preparation of Microsomal Enzyme from Sheep Vesicular Glands

-

Tissue Homogenization: Frozen sheep vesicular glands were minced and homogenized in a 0.1 M potassium phosphate buffer (pH 8.0) containing 1 mM EDTA and 0.1% glycerol.

-

Centrifugation: The homogenate was centrifuged at 9,000 x g for 10 minutes to remove cell debris.

-

Microsome Isolation: The resulting supernatant was then centrifuged at 105,000 x g for 60 minutes to pellet the microsomal fraction.

-

Resuspension: The microsomal pellet was washed with and resuspended in the same buffer.

Incubation for Endoperoxide Synthesis

-

Reaction Mixture: The microsomal suspension was incubated with the precursor fatty acid (dihomo-γ-linolenic acid for PGG1 synthesis) in the phosphate buffer at 37°C.

-

Short Incubation Time: The reaction was allowed to proceed for a very short period (e.g., 20-30 seconds) to maximize the accumulation of the endoperoxide intermediate.

-

Reaction Termination: The reaction was stopped by the addition of a polar organic solvent, such as ethanol or acetone.

Isolation and Purification of the Endoperoxide

-

Extraction: The reaction mixture was acidified to pH 3 and extracted with a nonpolar solvent like diethyl ether or ethyl acetate.

-

Chromatography: The extracted material was then subjected to silicic acid chromatography to separate the different lipid components. A gradient of solvents, such as diethyl ether in hexane, was used to elute the compounds based on their polarity.

-

Thin-Layer Chromatography (TLC): Further purification was achieved using TLC on silica gel plates.

Characterization of the Endoperoxide

-

Reduction to PGF1α: A portion of the isolated endoperoxide was treated with a reducing agent like stannous chloride, which quantitatively converts it to PGF1α.

-

Rearrangement to PGE1: Another portion was allowed to spontaneously rearrange in aqueous solution to form PGE1.

-

Mass Spectrometry: The structure of the isolated compound and its conversion products were confirmed by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., methylation and silylation).

Signaling Pathways and Biological Activity

The primary biological role of PGG1 is to serve as an intermediate in the synthesis of other 1-series prostanoids, namely PGH1, which is then converted to PGE1 and PGF1α. The endoperoxides themselves, including PGG1, were found to be potent biological mediators.

The early research by Hamberg and Samuelsson demonstrated that the endoperoxides (specifically PGG2 and PGH2) were powerful contractors of smooth muscle, such as the rabbit aorta, and potent inducers of platelet aggregation. It is presumed that PGG1 exhibits similar, though perhaps quantitatively different, biological activities.

The signaling mechanism of PGG1 itself is not as well-characterized as that of the more stable downstream prostaglandins. It is understood to exert its effects through the same family of G-protein coupled receptors (GPCRs) as other prostanoids. However, due to its short half-life, its actions are likely localized to the immediate vicinity of its synthesis.

Prostaglandin Biosynthesis Pathway (1-Series)

References

- 1. Detection and isolation of an endoperoxide intermediate in prostaglandin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and structure of two prostaglandin endoperoxides that cause platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation [mdpi.com]

Cyclooxygenase-1 and PGG1 Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-1 (COX-1), a constitutively expressed enzyme, plays a pivotal role in the biosynthesis of prostanoids, a class of lipid mediators involved in a myriad of physiological and pathological processes. While the metabolism of arachidonic acid (AA) by COX-1 to produce 2-series prostanoids is well-characterized, its role in the formation of 1-series prostanoids from dihomo-γ-linolenic acid (DGLA) is less understood but of significant interest due to the distinct biological activities of these molecules. This technical guide provides a comprehensive overview of the enzymatic conversion of DGLA to prostaglandin G1 (PGG1) by COX-1. It includes a summary of the available quantitative data, detailed experimental protocols for studying this process, and visualizations of the key pathways and workflows.

Introduction to Cyclooxygenase-1 and Prostaglandin Biosynthesis

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme in the conversion of 20-carbon polyunsaturated fatty acids into prostanoids.[1] There are two primary isoforms of this enzyme, COX-1 and COX-2, which share a significant degree of sequence homology but differ in their expression patterns and physiological roles. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostanoids involved in homeostatic functions, such as gastric protection and platelet aggregation.[2]

The canonical substrate for COX enzymes is arachidonic acid (AA; 20:4n-6), which is converted to prostaglandin G2 (PGG2) and then to prostaglandin H2 (PGH2). PGH2 serves as the precursor for the synthesis of the 2-series prostaglandins (e.g., PGE2, PGD2) and thromboxanes. However, COX enzymes can also utilize other fatty acid substrates. Dihomo-γ-linolenic acid (DGLA; 20:3n-6) is the precursor for the 1-series prostanoids.[3] The initial step in this pathway is the conversion of DGLA to this compound (PGG1) by COX enzymes.[3]

Quantitative Data: COX-1 Mediated PGG1 Formation

Quantitative kinetic data for the direct interaction of COX-1 with DGLA to form PGG1 is not extensively reported in publicly available literature. However, studies comparing the metabolism of DGLA and AA by COX-1 consistently demonstrate that COX-1 has a significant preference for AA as a substrate.[4]

One study noted that while DGLA and AA have similar affinities (Km) and maximal reaction rates (Vmax) for COX-2, AA is preferentially metabolized by COX-1. To overcome this kinetic preference in cellular systems, a dihomo-γ-linolenic acid to arachidonic acid (DGLA/AA) ratio of approximately 2.8 was required to offset the preference of COX-1 for AA.

For comparative purposes, the kinetic parameters for COX-1 with its preferred substrate, arachidonic acid, are presented below. The absence of specific values for DGLA highlights a gap in the current understanding of 1-series prostanoid biosynthesis by COX-1.

Table 1: Kinetic Parameters of Cyclooxygenase-1

| Substrate | Km (μM) | Vmax (relative activity) | Product | Source |

| Arachidonic Acid (AA) | 5-10 | High | PGG2 | |

| Dihomo-γ-linolenic Acid (DGLA) | Not Reported | Lower than AA | PGG1 |

Signaling Pathway

The formation of PGG1 by COX-1 is the initial step in the biosynthesis of 1-series prostaglandins. This pathway begins with the release of DGLA from membrane phospholipids by phospholipase A2. DGLA then enters the active site of COX-1, where it undergoes a dioxygenase reaction to form the endoperoxide PGG1. PGG1 is subsequently reduced by the peroxidase activity of COX-1 to form PGH1. PGH1 is then converted to other 1-series prostanoids by specific isomerases.

Caption: Biosynthesis pathway of 1-series prostaglandins from DGLA via COX-1.

Experimental Protocols

Investigating the formation of PGG1 by COX-1 requires specific and sensitive methodologies. Below are detailed protocols for key experiments.

In Vitro COX-1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is designed to measure the peroxidase activity of COX-1, which is indicative of the overall cyclooxygenase reaction.

Materials:

-

Recombinant human or ovine COX-1

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Dihomo-γ-linolenic acid (DGLA) substrate

-

Fluorometric probe (e.g., Amplex Red or a similar peroxidase substrate)

-

Horseradish peroxidase (HRP) (if required by the specific probe)

-

COX-1 specific inhibitor (e.g., SC-560) for control experiments

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of COX Assay Buffer.

-

Reconstitute recombinant COX-1 in the assay buffer to the desired concentration.

-

Prepare a stock solution of DGLA in ethanol or DMSO and then dilute it in the assay buffer to the final working concentration.

-

Prepare a working solution of the fluorometric probe according to the manufacturer's instructions.

-

Prepare a working solution of the COX-1 inhibitor.

-

-

Assay Setup:

-

Add 50 µL of COX Assay Buffer to each well of a 96-well plate.

-

Add 10 µL of the COX-1 enzyme solution to the appropriate wells.

-

For inhibitor control wells, add 10 µL of the COX-1 inhibitor solution. For vehicle control wells, add 10 µL of the solvent used for the inhibitor.

-

Add 20 µL of the fluorometric probe working solution to all wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the DGLA substrate solution to each well.

-

Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 10-20 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence per unit time) for each well.

-

Compare the reaction rates in the presence and absence of the COX-1 inhibitor to confirm that the observed activity is specific to COX-1.

-

Analysis of PGG1/PGH1-derived Prostanoids by LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of 1-series prostanoids from cell culture supernatants or in vitro reaction mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell culture supernatant or in vitro reaction mixture

-

Internal standards (e.g., deuterated PGE1)

-

Methanol, Acetonitrile, Formic acid, and Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Liquid chromatography system coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation and Extraction:

-

To 1 mL of cell culture supernatant or reaction mixture, add the internal standard.

-

Acidify the sample to pH 3-4 with formic acid.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with water and then with a low percentage of organic solvent (e.g., 15% methanol) to remove interfering substances.

-

Elute the prostanoids with methanol or another suitable organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the prostanoids using a suitable C18 column and a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid.

-

Detect and quantify the prostanoids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each 1-series prostanoid and the internal standard should be used.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the 1-series prostanoids.

-

Quantify the amount of each prostanoid in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of COX-1 in PGG1 formation and the subsequent production of 1-series prostaglandins in a cellular context.

Caption: A typical experimental workflow for studying COX-1 and PGG1 formation.

Conclusion

While Cyclooxygenase-1 is a critical enzyme in prostanoid biosynthesis, its specific role in the formation of PGG1 from DGLA is an area that warrants further quantitative investigation. The preferential metabolism of arachidonic acid by COX-1 presents a challenge for the endogenous production of 1-series prostanoids in cells where COX-1 is the dominant isoform. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further explore the kinetics and regulation of PGG1 formation by COX-1. A deeper understanding of this pathway is crucial for the development of novel therapeutic strategies that aim to modulate the balance between different prostanoid series in various physiological and pathological conditions.

References

- 1. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation [mdpi.com]

- 4. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

Cyclooxygenase-2 and PGG1 Production in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, fever, and swelling. While the role of COX-2 in converting arachidonic acid (AA) to 2-series prostaglandins is well-established, its function in metabolizing alternative fatty acid substrates to produce other classes of prostaglandins is less characterized but of significant interest. This technical guide provides an in-depth exploration of the role of COX-2 in inflammation with a specific focus on its metabolism of dihomo-γ-linolenic acid (DGLA) to produce prostaglandin G1 (PGG1), the precursor to the 1-series prostaglandins. This document details the enzymatic kinetics of COX-2, the signaling pathways governing its expression, and the potential anti-inflammatory role of its DGLA-derived products. Detailed experimental protocols for the quantification of COX-2 expression and activity, as well as the analysis of prostaglandin production, are provided to facilitate further research in this area.

Introduction to Cyclooxygenase-2 in Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme in the biosynthesis of prostaglandins (PGs) from fatty acid precursors.[1] There are two primary isoforms of this enzyme, COX-1 and COX-2, which share structural homology but differ significantly in their expression patterns and physiological roles.[1]

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in a variety of homeostatic functions, including cytoprotection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[1]

-

COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being rapidly and transiently upregulated by a range of pro-inflammatory stimuli, including cytokines, growth factors, and bacterial lipopolysaccharide (LPS).[2] This induction leads to a significant increase in the production of prostaglandins at sites of inflammation, contributing to the characteristic signs of inflammation.[2]

The primary substrate for both COX enzymes is arachidonic acid (AA; 20:4n-6), which is converted to prostaglandin G2 (PGG2) and then to prostaglandin H2 (PGH2). PGH2 serves as a common precursor for the synthesis of the 2-series of prostanoids, including PGE2, PGD2, PGF2α, prostacyclin (PGI2), and thromboxane A2 (TXA2). These molecules are potent mediators of inflammation, pain, and fever.

COX-2 and the Synthesis of 1-Series Prostaglandins from Dihomo-γ-Linolenic Acid

While arachidonic acid is the most studied substrate, COX enzymes can metabolize other polyunsaturated fatty acids. Of particular interest is dihomo-γ-linolenic acid (DGLA; 20:3n-6), which is the precursor to the 1-series of prostaglandins.

COX-2 can utilize DGLA as a substrate, converting it to this compound (PGG1), which is subsequently reduced to prostaglandin H1 (PGH1). PGH1 is then metabolized by various isomerases to produce the 1-series prostaglandins, including prostaglandin E1 (PGE1) and prostaglandin D1 (PGD1).

Anti-Inflammatory Potential of 1-Series Prostaglandins

The 1-series prostaglandins, particularly PGE1, have been shown to possess anti-inflammatory properties, in contrast to the predominantly pro-inflammatory actions of the 2-series prostaglandins derived from arachidonic acid. The anti-inflammatory effects of PGE1 are thought to be mediated through various mechanisms, including the inhibition of neutrophil activation and the modulation of cytokine production. PGE1 has been shown to inhibit neutrophil-dependent immune complex tissue injury. Some studies suggest that PGE1 may exert its effects through the EP receptor family, leading to an increase in intracellular cyclic AMP (cAMP), which can suppress inflammatory responses.

Data Presentation: Quantitative Analysis of COX-2

Enzyme Kinetics

A key determinant of which prostaglandin series is produced is the relative affinity and catalytic efficiency of COX-1 and COX-2 for arachidonic acid versus dihomo-γ-linolenic acid. Studies have shown that COX-2 metabolizes both DGLA and AA with similar efficiency. In contrast, COX-1 exhibits a strong preference for arachidonic acid.

| Enzyme | Substrate | K_m_ (μM) | V_max_ (relative) | Reference(s) |

| COX-2 | Arachidonic Acid (AA) | ~2.0 - 5.0 | Similar to DGLA | |

| COX-2 | Dihomo-γ-linolenic Acid (DGLA) | Similar to AA | Similar to AA | |

| COX-1 | Arachidonic Acid (AA) | ~6.0 | Higher than DGLA | |

| COX-1 | Dihomo-γ-linolenic Acid (DGLA) | Higher than AA | Lower than AA |

Table 1: Comparative enzyme kinetics of COX-1 and COX-2 with arachidonic acid and dihomo-γ-linolenic acid. The data indicates that under conditions of elevated DGLA, COX-2 can efficiently produce 1-series prostaglandins.

COX-2 Expression in Normal vs. Inflamed Tissues

The induction of COX-2 expression is a hallmark of inflammation. Quantitative analysis of COX-2 protein levels in various tissues demonstrates a significant upregulation in inflamed conditions compared to healthy tissues.

| Tissue Type | Condition | Method | Fold Increase in COX-2 Expression | Reference(s) |

| Synovium | Osteoarthritis | Western Blot & ELISA | Significantly Higher vs. Control | |

| Esophageal Epithelium | Esophagitis | Western Blot | Increased vs. Normal Esophagus | |

| Rat Hippocampus | PTSD Model | Western Blot | ~2.5-fold vs. Control | |

| Fibroblast-like Synovial Cells | TNF-α stimulation | Western Blot | Time-dependent increase up to 48h |

Table 2: Examples of increased COX-2 expression in inflamed tissues and cells. The fold increase can vary depending on the tissue, inflammatory stimulus, and time point of analysis.

Signaling Pathways for COX-2 Induction

The expression of the PTGS2 gene, which encodes for COX-2, is tightly regulated by a complex network of signaling pathways that are activated by pro-inflammatory stimuli. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

Pro-inflammatory stimuli such as Interleukin-1β (IL-1β) and Lipopolysaccharide (LPS) bind to their respective receptors on the cell surface. This binding initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, targeting it for ubiquitination and proteasomal degradation. The degradation of IκB releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter region of the PTGS2 gene, initiating the transcription of COX-2 mRNA.

MAPK Signaling Pathway

The MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, are also activated by inflammatory stimuli. These pathways involve a series of sequential protein phosphorylations (MAPKKK -> MAPKK -> MAPK). Activated MAPKs can then phosphorylate and activate various transcription factors, such as Activator Protein-1 (AP-1) and CREB-binding protein (CREB). These transcription factors translocate to the nucleus and bind to regulatory elements in the PTGS2 gene promoter, further enhancing COX-2 transcription. The specific MAPK pathway activated can depend on the cell type and the inflammatory stimulus.

Experimental Protocols

Quantification of COX-2 Expression by Western Blot

This protocol provides a detailed method for the detection and quantification of COX-2 protein in cell lysates.

5.1.1. Materials

-

Cell culture reagents

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer (with 2-mercaptoethanol or DTT)

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody: Mouse anti-COX-2 (dilution range 1:1000 - 1:5000)

-

Secondary antibody: HRP-conjugated Goat anti-Mouse (dilution range 1:2000 - 1:10,000)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (CCD camera or X-ray film)

5.1.2. Procedure

-

Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with inflammatory stimuli (e.g., 1 µg/mL LPS) or vehicle control for the desired time.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer per well of a 6-well plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: Load the samples onto an SDS-PAGE gel and run at 100-120 V. Transfer the separated proteins to a PVDF membrane at 100 V for 60-90 minutes.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection: Incubate the membrane with ECL substrate for 1-5 minutes. Capture the chemiluminescent signal using a CCD imager or X-ray film.

-

Quantification: Densitometry analysis of the bands can be performed using appropriate software. Normalize the COX-2 band intensity to a loading control (e.g., β-actin or GAPDH).

5.1.3. Experimental Workflow

COX Activity Assay

This fluorometric assay measures the peroxidase activity of COX enzymes. It can be adapted to use different fatty acid substrates.

5.2.1. Materials

-

COX Activity Assay Kit (containing assay buffer, probe, cofactor, and specific inhibitors for COX-1 and COX-2)

-

Dihomo-γ-linolenic acid (or Arachidonic Acid as a control)

-

Cell lysate or purified enzyme

-

96-well black plate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

5.2.2. Procedure

-

Sample Preparation: Prepare cell or tissue lysates as described in the Western Blot protocol (Section 5.1.2, steps 2-3).

-

Reaction Setup: In a 96-well plate, set up parallel wells for each sample to measure total COX activity and specific COX-2 activity.

-

Total Activity Well: Add sample, COX assay buffer, COX probe, and diluted COX cofactor. Add DMSO as a vehicle control.

-

COX-1 Inhibited Well (to measure COX-2 activity): Add sample, COX assay buffer, COX probe, and diluted COX cofactor. Add a specific COX-1 inhibitor.

-

-

Initiate Reaction: Add the substrate (Dihomo-γ-linolenic acid or Arachidonic Acid) to all wells to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence in a kinetic mode at 37°C for 30-60 minutes.

-

Calculation: The rate of fluorescence increase is proportional to the COX activity. Calculate the specific COX-2 activity by subtracting the activity in the presence of the COX-1 inhibitor from the total activity.

Quantification of PGG1 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of prostaglandins. This protocol provides a general framework for the analysis of PGG1, which is unstable and is typically measured as its more stable downstream product after reduction, PGH1, or further converted to PGE1/PGD1. For direct PGG1 measurement, rapid extraction and analysis under non-reducing conditions are critical.

5.3.1. Materials

-

Biological sample (e.g., cell culture supernatant, plasma)

-

Internal standard (e.g., deuterated PGG1 or a related prostaglandin)

-

Extraction solvent (e.g., ethyl acetate/hexane mixture)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reverse-phase LC column

5.3.2. Procedure

-

Sample Collection and Stabilization: Collect biological samples and immediately add an antioxidant (e.g., BHT) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis and degradation. Keep samples on ice.

-

Internal Standard Spiking: Add a known amount of the internal standard to each sample.

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE):

-

LLE: Acidify the sample (e.g., with formic acid) and extract the prostaglandins into an organic solvent. Evaporate the solvent and reconstitute the residue in the LC mobile phase.

-

-

LC Separation: Inject the reconstituted sample onto a C18 column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the prostaglandins.

-

MS/MS Detection: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for PGG1 and its internal standard.

-

Quantification: Create a standard curve using known concentrations of a PGG1 standard. Quantify the amount of PGG1 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

5.3.3. LC-MS/MS Workflow

Conclusion

Cyclooxygenase-2 is a key inducible enzyme in the inflammatory process. While its role in the production of pro-inflammatory 2-series prostaglandins from arachidonic acid is well-documented, its ability to metabolize dihomo-γ-linolenic acid to produce the 1-series prostaglandins, including PGG1, presents an intriguing area for therapeutic exploration. The similar kinetic efficiencies of COX-2 for both substrates suggest that in cellular environments with elevated DGLA levels, a shift towards the production of potentially anti-inflammatory 1-series prostaglandins can occur. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate roles of COX-2 in inflammation and to explore novel therapeutic strategies targeting this important enzyme and its diverse metabolic products.

References

The Biological Role of Prostaglandin G1 in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin G1 (PGG1) is a transient and highly unstable endoperoxide intermediate in the biosynthesis of 1-series prostanoids from dihomo-γ-linolenic acid (DGLA). While its direct biological activities are challenging to study due to its short half-life, its role as the immediate precursor to Prostaglandin H1 (PGH1) places it at a critical juncture in cellular signaling, particularly in inflammatory and immune responses. This technical guide provides a comprehensive overview of the synthesis, metabolism, and downstream signaling pathways initiated by the PGG1/PGH1 axis, with a focus on the activation of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways to support further research and drug development in this area.

Introduction to this compound and the 1-Series Prostanoids

Prostaglandins are a group of lipid compounds that are derived from fatty acids and play crucial roles in various physiological and pathological processes, including inflammation, hemostasis, and smooth muscle contraction.[1][2] They are broadly classified into series based on the number of double bonds in their hydrocarbon chains, which is determined by their precursor fatty acid.[3] The 2-series prostaglandins, derived from arachidonic acid (AA), are the most well-studied. The 1-series prostaglandins, including this compound (PGG1), are derived from dihomo-γ-linolenic acid (DGLA).[3][4] While often considered to have anti-inflammatory properties in contrast to some of their 2-series counterparts, the signaling pathways of 1-series prostaglandins are complex and context-dependent.

PGG1 is the first and highly unstable intermediate in the conversion of DGLA to other 1-series prostanoids. Its significance in cellular signaling is primarily understood through the actions of its more stable downstream metabolite, Prostaglandin H1 (PGH1).

Biosynthesis and Metabolism of this compound

The synthesis of PGG1 is initiated by the release of DGLA from the cell membrane by phospholipase A2. DGLA is then acted upon by cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS).

The Cyclooxygenase Reaction: DGLA to PGG1

Both COX-1 and COX-2 can metabolize DGLA. The cyclooxygenase activity of these enzymes incorporates two molecules of oxygen into DGLA to form the endoperoxide PGG1. While COX-1 preferentially metabolizes arachidonic acid, DGLA and AA have similar affinities and maximal reaction rates for COX-2.

The Peroxidase Reaction: PGG1 to PGH1

PGG1 is rapidly converted to Prostaglandin H1 (PGH1) through the peroxidase activity of the same COX enzyme. This reaction reduces the hydroperoxy group at C-15 of PGG1 to a hydroxyl group. PGH1 is a more stable, though still reactive, intermediate that serves as the precursor for all other 1-series prostaglandins, such as PGE1 and PGD1, through the action of specific isomerases and synthases.

Cellular Signaling Pathways of the PGG1/PGH1 Axis

Due to its transient nature, the direct signaling roles of PGG1 are not well-characterized. However, its immediate and essential conversion to PGH1 initiates a cascade of cellular events, primarily through the activation of the G-protein coupled receptor CRTH2 (also known as DP2).

PGH1 as a Potent Agonist of the CRTH2/DP2 Receptor

PGH1 has been identified as a potent activator of the CRTH2 receptor, a key player in allergic and inflammatory responses. Activation of CRTH2 by PGH1 has been shown to be as effective as its activation by PGD1 and PGD2.

Downstream Signaling of CRTH2/DP2 Receptor Activation

The CRTH2 receptor is coupled to the Gαi subunit of heterotrimeric G-proteins. Upon activation by PGH1, the following downstream events are initiated:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Calcium Mobilization: The βγ subunits of the G-protein can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key signaling event that mediates many of the cellular responses to CRTH2 activation.

The physiological consequences of PGH1-mediated CRTH2 activation include the migration and activation of Th2 lymphocytes and eosinophils, contributing to inflammatory responses.

Quantitative Data on 1-Series Prostaglandin Signaling

The following tables summarize the available quantitative data regarding the interaction of 1-series prostaglandins with their receptors.

Table 1: Potency of Prostaglandins on the CRTH2/DP2 Receptor

| Ligand | Molar log EC50 | Reference |

| PGH1 | -6.37 ± 0.12 | |

| PGD1 | -6.92 ± 0.16 | |

| PGH2 | -7.09 ± 0.08 | |

| PGD2 | -7.95 ± 0.09 |

Table 2: Binding Affinities of 1-Series Prostaglandins to EP Receptors

| Ligand | Receptor | Binding Affinity (Kd) | Reference |

| PGE1 | EP1 (mouse) | ~40 nM | |

| PGE1 | EP1 (rat) | High Affinity: Ka1 = 2.2 x 10⁸ M⁻¹ | |

| PGE1 | EP1 (rat) | Low Affinity: Ka2 = 8.7 x 10⁷ M⁻¹ | |

| PGE1 | General | Dissociation Constant = 1 x 10⁻⁸ M |

Experimental Protocols

Measurement of Prostaglandin Synthesis from DGLA

This protocol outlines a general method for quantifying the production of 1-series prostaglandins from DGLA in cell culture.

-

Cell Culture and DGLA Supplementation:

-

Culture cells of interest (e.g., macrophages, endothelial cells) in appropriate media.

-

Supplement the culture media with DGLA at a desired concentration and incubate for a specified period to allow for its incorporation into cellular lipids.

-

-

Stimulation of Prostaglandin Synthesis:

-

Wash the cells to remove excess DGLA.

-

Stimulate the cells with an agonist (e.g., lipopolysaccharide, calcium ionophore) to induce the release of DGLA and initiate prostaglandin synthesis.

-

-

Sample Collection and Extraction:

-

Collect the cell culture supernatant.

-

Perform solid-phase extraction to isolate and concentrate the prostaglandins.

-

-

Quantitative Analysis:

-

Analyze the extracted samples using ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS) for the simultaneous quantification of various prostaglandins.

-

Calcium Mobilization Assay for CRTH2/DP2 Receptor Activation

This protocol describes a method to measure the increase in intracellular calcium upon activation of the CRTH2 receptor.

-

Cell Preparation:

-

Use a cell line stably or transiently expressing the human CRTH2 receptor (e.g., HEK293 cells).

-

Seed the cells in a 96-well black, clear-bottom plate and incubate overnight.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) in a buffer, often containing probenecid to prevent dye leakage.

-

Incubate the cells to allow for dye uptake and de-esterification.

-

-

Ligand Addition and Signal Detection:

-

Prepare serial dilutions of PGH1 or other agonists.

-

Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.

-

Add the agonist to the wells and immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

-

Data Analysis:

-

Calculate the dose-response curve and determine the EC50 value for each agonist.

-

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathway of the PGG1/PGH1 axis via the CRTH2/DP2 receptor.

Experimental Workflows

Caption: Workflow for a calcium mobilization assay to measure CRTH2 activation.

Conclusion

This compound, as the initial product of DGLA metabolism by cyclooxygenase, is a critical but ephemeral player in the generation of 1-series prostanoids. While its direct signaling properties remain largely uncharacterized due to its instability, its rapid conversion to PGH1 initiates a significant signaling cascade through the CRTH2/DP2 receptor. This pathway, involving the inhibition of cAMP and mobilization of intracellular calcium, is implicated in inflammatory and immune cell trafficking and activation. A deeper understanding of the PGG1/PGH1 axis and its downstream effects is essential for the development of novel therapeutic strategies targeting inflammatory diseases. The data and protocols presented in this guide provide a foundation for further investigation into this important area of cellular signaling.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 2. bu.edu [bu.edu]

- 3. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin G1: A Pivotal Precursor in the Biosynthesis of Prostaglandin E1 and Thromboxane A1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin G1 (PGG1) is a critical, albeit transient, intermediate in the biosynthesis of 1-series prostanoids, including the vasodilator and anti-inflammatory Prostaglandin E1 (PGE1) and the pro-aggregatory and vasoconstrictive Thromboxane A1 (TXA1). This technical guide delineates the enzymatic cascade from the precursor fatty acid, dihomo-γ-linolenic acid (DGLA), to these biologically active lipid mediators. It provides a comprehensive overview of the key enzymes involved, their substrate specificities, and kinetic parameters. Furthermore, this guide details established experimental protocols for the assessment of enzyme activities and the quantification of their products, alongside diagrams of the core signaling pathways to provide a complete resource for professionals in the field.

Introduction

The prostanoids are a class of lipid mediators derived from 20-carbon polyunsaturated fatty acids that play crucial roles in a myriad of physiological and pathological processes. The 1-series prostanoids, which include Prostaglandin E1 (PGE1) and Thromboxane A1 (TXA1), originate from dihomo-γ-linolenic acid (DGLA). The synthesis of these molecules is initiated by the enzyme prostaglandin H synthase (PGHS), which possesses both cyclooxygenase (COX) and peroxidase activities. The COX component of PGHS converts DGLA into the unstable endoperoxide intermediate, this compound (PGG1). Subsequently, the peroxidase function of PGHS reduces PGG1 to Prostaglandin H1 (PGH1). PGH1 serves as the crucial branching point, acting as a substrate for two distinct enzymes: prostaglandin E synthase (PGES) to form PGE1, and thromboxane synthase (TXAS) to yield TXA1. The differential expression and activity of these downstream synthases in various cell types dictate the local balance between these two potent mediators with often opposing physiological effects.

Biosynthetic Pathway of PGE1 and TXA1 from PGG1

The conversion of DGLA to PGE1 and TXA1 is a multi-step enzymatic process. While the user's topic specifies PGG1 as the precursor, it is essential to clarify that PGG1 is an intermediate that is rapidly converted to PGH1, the direct precursor for the subsequent synthase enzymes.

Formation of this compound (PGG1) and Prostaglandin H1 (PGH1)

The initial step is the oxygenation of DGLA by the cyclooxygenase (COX) activity of prostaglandin H synthase (PGHS-1 or PGHS-2). This reaction introduces two molecules of oxygen into the DGLA molecule to form the endoperoxide-hydroperoxide PGG1. The subsequent step, also catalyzed by the peroxidase activity of PGHS, involves the reduction of the hydroperoxide group at C-15 of PGG1 to a hydroxyl group, yielding PGH1.[1]

Dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA) exhibit similar affinities (Km values) and maximal reaction rates (Vmax) for COX-2, whereas AA is the preferred substrate for COX-1.[2][3]

Synthesis of Prostaglandin E1 (PGE1)

PGH1 is isomerized to PGE1 by the action of prostaglandin E synthases (PGES). There are several isoforms of PGES, with microsomal prostaglandin E synthase-1 (mPGES-1) being a key inducible enzyme often coupled with COX-2 in inflammatory responses.[4]

Synthesis of Thromboxane A1 (TXA1)

Thromboxane synthase (TXAS), a member of the cytochrome P450 family (CYP5A1), catalyzes the conversion of PGH1 to TXA1.[5] This enzyme is predominantly found in platelets and is responsible for the production of the potent pro-aggregatory and vasoconstrictive agent, TXA1.

Below is a diagram illustrating the biosynthetic pathway from DGLA to PGE1 and TXA1.

Quantitative Data on Enzyme Kinetics

The relative production of PGE1 and TXA1 is dependent on the substrate availability (PGH1) and the kinetic efficiencies of PGES and TXAS. While direct comparative kinetic data for both enzymes with PGH1 is limited, studies on individual enzymes provide valuable insights.

| Enzyme | Substrate | Km | Vmax | Notes |

| Thromboxane Synthase (Human Platelets) | PGH1 | Identical to PGH2 | >2x higher than PGH2 | PGH1 is a highly efficient substrate for thromboxane synthase, suggesting robust TXA1 production when DGLA is the precursor fatty acid. |

| PGH2 | ~32 µM | ~41 units/mg protein | Kinetic values for the more common substrate, PGH2, are provided for reference. | |

| Cyclooxygenase-1 (COX-1) | DGLA | - | Lower than AA | COX-1 preferentially metabolizes arachidonic acid (AA) over DGLA. |

| Cyclooxygenase-2 (COX-2) | DGLA | Similar to AA | Similar to AA | DGLA and AA are metabolized with similar efficiency by COX-2. |

Experimental Protocols

Accurate quantification of enzyme activity and prostanoid production is fundamental for research in this field. The following sections outline key experimental methodologies.

Prostaglandin E Synthase (mPGES-1) Activity Assay

This protocol is adapted from methods for assaying mPGES-1 activity.

Objective: To measure the enzymatic conversion of PGH1 to PGE1 by mPGES-1.

Materials:

-

Recombinant human or rat mPGES-1

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Reduced glutathione (GSH)

-

PGH1 (substrate)

-

Stop solution (e.g., acetonitrile/HCl to lower pH to 3.2)

-

PGE1 standard

-

High-performance liquid chromatography (HPLC) system with a reverse-phase column and UV or radioactivity detector, or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Prepare the enzyme by diluting recombinant mPGES-1 in potassium phosphate buffer containing 2.5 mM GSH.

-

Pre-incubate the enzyme preparation with test compounds (inhibitors) if applicable, typically at 4°C for a specified time (e.g., 30 minutes).

-

Initiate the reaction by adding PGH1 (e.g., 10 µM final concentration) to the enzyme mixture.

-

Incubate for a short duration (e.g., 90 seconds) at room temperature. The short incubation time is crucial due to the instability of PGH1.

-

Terminate the reaction by adding the stop solution.

-

Analyze the formation of PGE1 using RP-HPLC by monitoring the absorbance at 195 nm or by radioactivity detection if using radiolabeled PGH1. Alternatively, and for higher specificity and sensitivity, quantify PGE1 using LC-MS/MS.

-

Generate a standard curve with known concentrations of PGE1 to quantify the amount produced in the enzymatic reaction.

Experimental Workflow for mPGES-1 Assay:

Thromboxane Synthase Activity Assay

A convenient spectrophotometric assay has been developed for thromboxane synthase activity.

Objective: To measure the enzymatic conversion of PGH1 to TXA1 (and its byproducts).

Materials:

-

Homogeneous thromboxane synthase

-

PGH1 (substrate)

-

Spectrophotometer capable of UV measurements

Procedure:

-

The assay measures the formation of the C17 hydroxy fatty acid byproduct, 12(L)-hydroxy-8,10-heptadecadienoic acid (HHD), which is produced in equimolar amounts to TXA1 from PGH1.

-

The reaction is initiated by the addition of PGH1 to the purified enzyme.

-

The increase in ultraviolet light absorption due to the formation of HHD is monitored spectrophotometrically.

-

The validity of the assay can be confirmed using specific thromboxane synthase inhibitors.

Quantification of PGE1 and TXA1 in Biological Samples

The quantification of specific prostanoids in complex biological matrices like cell culture supernatants, plasma, or tissue homogenates is typically achieved through immunoassays or mass spectrometry-based methods.

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits offer a high-throughput method for quantifying PGE1 and the stable hydrolysis product of TXA1, Thromboxane B1 (TXB1). These are competitive immunoassays where the prostanoid in the sample competes with a labeled prostanoid for binding to a specific antibody.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for the quantification of prostanoids due to its high specificity and sensitivity. This method allows for the simultaneous measurement of multiple prostanoids and can distinguish between structurally similar isomers. The use of stable isotope-labeled internal standards is crucial for accurate quantification.

Signaling Pathways of PGE1 and TXA1

PGE1 and TXA1 exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, initiating distinct downstream signaling cascades.

PGE1 Signaling Pathway

PGE1 primarily signals through the E-type prostanoid (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4. PGE1 has a high affinity for EP2, EP3, and EP4 receptors. The signaling outcomes are dependent on the receptor subtype expressed in a given cell.

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels via the phospholipase C pathway.

-

EP2 and EP4 Receptors: Coupled to Gs, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).

-

EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

TXA1 Signaling Pathway

TXA1 mediates its effects through the thromboxane receptor (TP), which also has two isoforms, TPα and TPβ, arising from alternative splicing. Both isoforms are primarily coupled to Gq/11 and G12/13 proteins.

-

Gq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), ultimately leading to platelet aggregation and smooth muscle contraction.

-

G12/13 Pathway: This pathway activates Rho GTPases, which in turn activate Rho-kinase, contributing to changes in cell shape and motility.

Conclusion

This compound is a pivotal, though ephemeral, precursor in the synthesis of the 1-series prostanoids, PGE1 and TXA1. The metabolic fate of its successor, PGH1, is determined by the cellular context and the relative activities of prostaglandin E synthase and thromboxane synthase. Understanding the intricate details of this biosynthetic pathway, the kinetics of the involved enzymes, and the downstream signaling cascades is paramount for the development of targeted therapeutics for a wide range of diseases, including inflammation, cardiovascular disorders, and cancer. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to unraveling the complexities of prostanoid biology.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Physiological Functions of 1-Series Prostaglandins: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins of the 1-series, derived from dihomo-γ-linolenic acid (DGLA), are critical lipid mediators involved in a myriad of physiological processes. This technical guide provides a comprehensive overview of the synthesis, signaling pathways, and diverse physiological functions of prostaglandin E1 (PGE1) and prostaglandin F1α (PGF1α). It delves into their roles in the cardiovascular, renal, reproductive, gastrointestinal, and nervous systems, as well as their involvement in inflammation and smooth muscle regulation. This document summarizes key quantitative data on receptor binding and functional potency, details relevant experimental protocols, and provides visual representations of signaling pathways to facilitate a deeper understanding of these important bioactive molecules.

Introduction

Prostaglandins are a class of eicosanoids, lipid compounds derived from 20-carbon fatty acids, that act as potent, locally acting signaling molecules.[1] They are synthesized in nearly all tissues and play crucial roles in both homeostatic functions and pathological processes.[1] Prostaglandins are categorized into series based on the number of double bonds in their hydrocarbon chains, which is determined by their fatty acid precursor.[2] The 1-series prostaglandins, which include prostaglandin E1 (PGE1) and prostaglandin F1α (PGF1α), are synthesized from dihomo-γ-linolenic acid (DGLA), an omega-6 fatty acid.[2] This series is often contrasted with the 2-series prostaglandins, derived from arachidonic acid, which are generally more pro-inflammatory. This guide will provide an in-depth exploration of the physiological functions of the 1-series prostaglandins.

Synthesis of 1-Series Prostaglandins

The synthesis of 1-series prostaglandins is initiated by the release of DGLA from membrane phospholipids by the action of phospholipase A2. DGLA is then metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable intermediate prostaglandin G1 (PGG1), which is subsequently reduced to prostaglandin H1 (PGH1).[2] PGH1 serves as the common precursor for the synthesis of various 1-series prostanoids, including PGE1 and PGF1α, through the action of specific isomerases and synthases.

Caption: Biosynthetic pathway of 1-series prostaglandins from DGLA.

Signaling Pathways

1-series prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface.

Prostaglandin E1 (PGE1) Signaling

PGE1 primarily signals through the E-prostanoid (EP) receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4. The activation of these receptors leads to distinct downstream signaling cascades.

-

EP1 Receptor: Coupled to Gq proteins, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

EP2 and EP4 Receptors: Both are coupled to Gs proteins. Their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).

-

EP3 Receptor: This receptor is coupled to Gi proteins, and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Caption: PGE1 signaling pathways through EP receptors.

Prostaglandin F1α (PGF1α) Signaling

PGF1α primarily acts on the F-prostanoid (FP) receptor. The FP receptor is coupled to Gq proteins, and its activation leads to the stimulation of the PLC-IP3-Ca2+ pathway, similar to the EP1 receptor. This increase in intracellular calcium is a key mechanism for its physiological effects, particularly smooth muscle contraction.

Caption: PGF1α signaling pathway through the FP receptor.

Quantitative Data on Receptor Binding and Functional Potency

The following tables summarize the available quantitative data for the interaction of 1-series prostaglandins with their receptors.

Table 1: Receptor Binding Affinities (Ki/Kd) of 1-Series Prostaglandins

| Ligand | Receptor | Species | Cell/Tissue Type | Ki/Kd (nM) | Reference(s) |

| PGE1 | EP1 | Mouse | - | ~40 | |

| PGE1 | EP1 | Mouse | CHO cells | 36 | |

| PGE1 | EP2 | Mouse | CHO cells | 20 | |

| PGE1 | EP3 | Mouse | CHO cells | 1.8 | |

| PGE1 | EP4 | Mouse | CHO cells | 15 | |

| PGF1α | FP | Cat | Iris sphincter | >1000 |

Table 2: Functional Potency (EC50) of 1-Series Prostaglandins

| Ligand | Receptor | Assay | Cell/Tissue Type | EC50 (nM) | Reference(s) |

| PGE1 | EP1 | Cell Stiffness | Human Trabecular Meshwork Cells | 1100 | |

| PGE1 | EP2 | Cell Stiffness | Human Schlemm's Canal Cells | 170 | |

| PGE1 | EP4 | Cell Stiffness | Human Schlemm's Canal Cells | 69 | |

| PGF1α | - | Intraocular Pressure Decrease | Rabbit | - |

Physiological Functions

Cardiovascular System

PGE1 is a potent vasodilator and plays a significant role in regulating blood vessel tone. It also inhibits platelet aggregation. These properties contribute to its use in maintaining the patency of the ductus arteriosus in neonates with certain congenital heart defects.

Renal System

Prostaglandins are crucial for maintaining renal hemodynamics, particularly during periods of renal ischemia or vasoconstriction. They help preserve renal blood flow and glomerular filtration rate. PGE1, through its interaction with EP receptors in the kidney, can influence renal salt and water excretion.

Reproductive System

1-series prostaglandins have diverse roles in the reproductive system. PGE1 can cause softening of the cervix. PGF1α can stimulate uterine smooth muscle contraction, although its potency is generally less than that of PGF2α.

Gastrointestinal Tract

Prostaglandins in the gastrointestinal tract are involved in maintaining mucosal integrity and regulating motility. They can inhibit gastric acid secretion and stimulate mucus and bicarbonate secretion, providing a protective effect on the gastric mucosa.

Nervous System

PGE1 has been shown to have effects in the nervous system, including a potential role in pain mediation through the sensitization of nociceptors.

Smooth Muscle

The effects of 1-series prostaglandins on smooth muscle are tissue and receptor-dependent. PGE1 generally causes relaxation of vascular and bronchial smooth muscle, while PGF1α is typically contractile, particularly on uterine and gastrointestinal smooth muscle.

Inflammation

1-series prostaglandins are generally considered to have anti-inflammatory or less pro-inflammatory properties compared to the 2-series. PGE1 can modulate the activity of various immune cells and the production of inflammatory mediators.

Experimental Protocols

Radioligand Competition Binding Assay for Prostaglandin Receptors

Caption: Workflow for a radioligand competition binding assay.

Detailed Methodology:

-

Membrane Preparation: Cells or tissues expressing the prostaglandin receptor of interest are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radiolabeled prostaglandin (e.g., [3H]-PGE1), and a range of concentrations of the unlabeled competitor prostaglandin (e.g., PGE1 or PGF1α). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then counted using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Intracellular cAMP Accumulation

Caption: Workflow for measuring intracellular cAMP accumulation.

Detailed Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the Gs-coupled EP receptor of interest (EP2 or EP4) are plated in a multi-well plate and grown to a suitable confluency.

-

Pre-incubation: Cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: The cells are then stimulated with a range of concentrations of PGE1 for a specific time period.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed using a lysis buffer provided with the cAMP assay kit.

-

cAMP Measurement: The amount of cAMP in the cell lysates is measured using a commercially available cAMP assay kit. These kits are typically based on a competitive immunoassay format (e.g., ELISA, HTRF) or utilize FRET-based biosensors.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the samples is then determined from the standard curve. A dose-response curve is plotted, and the EC50 value for PGE1-induced cAMP accumulation is calculated using non-linear regression.

Quantification of 1-Series Prostaglandins by LC-MS/MS

Caption: Workflow for LC-MS/MS quantification of prostaglandins.

Detailed Methodology:

-

Sample Preparation: A known amount of a stable isotope-labeled internal standard (e.g., PGF1α-d4) is added to the biological sample (e.g., plasma, urine, cell culture supernatant). The sample is then subjected to solid-phase extraction (SPE) to remove interfering substances and concentrate the prostaglandins.

-

Liquid Chromatography (LC): The extracted sample is injected into a liquid chromatograph. The prostaglandins are separated on a C18 column using a gradient of mobile phases, typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to improve ionization.

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC is introduced into the mass spectrometer. The prostaglandins and the internal standard are ionized, typically using electrospray ionization (ESI) in negative ion mode. The precursor ions are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.

-

Quantification: A calibration curve is generated by analyzing standards containing known concentrations of the prostaglandin and a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the prostaglandin in the unknown sample is then determined from this calibration curve.

Conclusion

The 1-series prostaglandins, PGE1 and PGF1α, are versatile signaling molecules with a wide range of physiological functions. Their actions are mediated by specific GPCRs, leading to diverse downstream signaling events that regulate cellular and tissue responses. While often overshadowed by the more extensively studied 2-series prostaglandins, the 1-series plays a critical role in maintaining homeostasis and has therapeutic potential in various clinical applications. Further research into the nuanced roles of PGE1 and PGF1α will undoubtedly continue to uncover their importance in health and disease, paving the way for the development of novel therapeutic strategies.

References

Prostaglandin G1 mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Prostaglandin G1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PGG1) is a critical, albeit transient, intermediate in the biosynthesis of the 1-series prostanoids. Unlike stable prostaglandins that function as ligands for cell surface receptors, the primary mechanism of action of PGG1 is its rapid enzymatic conversion into Prostaglandin H1 (PGH1). This conversion is a pivotal step in a cascade that produces biologically active prostaglandins, most notably Prostaglandin E1 (PGE1), which in turn mediate a variety of cellular responses. This guide delineates the in vitro mechanism of PGG1, focusing on its biosynthesis, its conversion by the peroxidase activity of cyclooxygenase enzymes, and the subsequent signaling pathways and cellular effects of its key downstream product, PGE1. We provide detailed experimental protocols for assessing the enzymatic activities central to the PGG1 pathway and for quantifying the functional consequences of its downstream effectors.

Introduction: The Role of PGG1 as a Biosynthetic Intermediate

Prostanoids are a class of lipid autacoids derived from 20-carbon essential fatty acids. They are broadly categorized into series based on the number of double bonds in their side chains, which is determined by the precursor fatty acid. The 2-series prostaglandins, such as PGE2, are derived from arachidonic acid (AA) and are central to inflammatory responses.[1][2] The 1-series prostaglandins, including PGE1, are derived from dihomo-γ-linolenic acid (DGLA).

This compound (PGG1) is the initial product of the action of cyclooxygenase (COX) enzymes on DGLA. It is an unstable endoperoxide that is not a primary signaling molecule itself. Instead, its "action" is to serve as the immediate substrate for the peroxidase component of the same COX enzyme, which reduces it to Prostaglandin H1 (PGH1). PGH1 is then isomerized by various synthases into biologically active 1-series prostanoids. The most prominent of these is Prostaglandin E1 (PGE1), a potent modulator of cellular function, particularly known for its effects on platelet aggregation and vasodilation.[3][4][5] Therefore, understanding the in vitro mechanism of PGG1 requires an examination of its formation, its conversion, and the well-characterized actions of its stable, downstream effector, PGE1.

PGG1 Biosynthesis and Conversion Pathway

The synthesis of 1-series prostaglandins from DGLA is a two-step process catalyzed by the bifunctional COX enzymes (COX-1 and COX-2).

-

Cyclooxygenase Activity: The COX enzyme abstracts a hydrogen atom from DGLA and incorporates two molecules of oxygen to form the unstable endoperoxide-hydroperoxide, PGG1.

-

Peroxidase Activity: The peroxidase active site of the same COX enzyme then reduces the hydroperoxide group at C-15 of PGG1 to a hydroxyl group, yielding PGH1.

This rapid, sequential reaction ensures that the highly reactive PGG1 intermediate has a very short half-life and acts primarily within the enzymatic complex.

Caption: Biosynthesis of PGE1 via the PGG1/PGH1 pathway.

Mechanism of Action of Downstream Effector: Prostaglandin E1

The physiological effects of the PGG1 pathway are mediated by its stable end-products. PGE1 primarily exerts its effects by binding to prostanoid receptors on the cell surface. In human platelets, PGE1 is a potent inhibitor of aggregation. This inhibitory action is mediated primarily through the prostacyclin (IP) receptor, and to a lesser extent, certain E-type prostanoid (EP) receptors.

Receptor Binding and Signal Transduction

Binding of PGE1 to the Gs-protein coupled IP receptor on platelets initiates a signaling cascade that counteracts pro-aggregatory stimuli.

-

Receptor Activation: PGE1 binds to the IP receptor.

-

G-Protein Activation: The activated receptor stimulates the associated Gs alpha subunit to exchange GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).

-

Inhibition of Platelet Activation: PKA phosphorylates and inhibits key components of the platelet activation machinery, such as phospholipase C (PLC), leading to reduced intracellular Ca²⁺ mobilization and ultimately inhibiting platelet aggregation.

Caption: PGE1 signaling pathway in platelets.

Quantitative Data

The following table summarizes key quantitative parameters for the interaction of PGE1 with its receptors, derived from in vitro binding assays.

| Ligand | Receptor/System | Assay Type | Affinity (K_d) / Potency (IC₅₀) | Reference Cell/Tissue |

| [³H]PGE1 | High-affinity sites | Radioligand Binding | K_a1 = 2.2 x 10⁸ M⁻¹ | Isolated Rat Leydig Cells |

| [³H]PGE1 | Low-affinity sites | Radioligand Binding | K_a2 = 8.7 x 10⁷ M⁻¹ | Isolated Rat Leydig Cells |

| PGE1 | High-affinity sites | Competition Binding | - | Rat Thymocytes |

| PGE2 | High-affinity sites | Competition Binding | Same affinity as PGE1 | Rat Thymocytes |

| PGA1 | PGE1 Binding Sites | Competition Binding | ~10x lower affinity than PGE1 | Isolated Rat Leydig Cells |

| Indomethacin | PGE1 High-affinity sites | Competition Binding | IC₅₀ ≈ 3.6 x 10⁻⁵ M | Rat Thymocytes |

Table derived from data presented in references. K_a = Association constant.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Activity Assay

This protocol measures the initial cyclooxygenase activity that produces PGG1 from DGLA. The most common method is to measure oxygen consumption.

Caption: Workflow for COX oxygen consumption assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 5 µM hematin.

-

Substrate: Prepare a stock solution of dihomo-γ-linolenic acid (DGLA) in ethanol.

-

Enzyme: Use purified recombinant COX-1 or COX-2.

-

-

Assay Procedure:

-

Add 2 mL of assay buffer to the chamber of a Clark-type oxygen electrode, thermostatted to 37°C.

-

Add the COX enzyme to the chamber and allow the system to equilibrate for 5 minutes to establish a stable baseline.

-

Initiate the reaction by injecting a small volume of the DGLA stock solution (final concentration typically 10-100 µM).

-

Monitor the decrease in oxygen concentration over time.

-

-

Data Analysis:

-

The initial linear rate of oxygen consumption is used to calculate the enzyme's specific activity (nmol O₂ consumed per minute per mg of enzyme).

-

In Vitro Peroxidase Activity Assay

This protocol measures the conversion of a peroxide substrate (emulating PGG1) to an alcohol, which is the second step in the COX-catalyzed reaction. A common colorimetric method uses a chromogenic substrate.

Caption: Workflow for a colorimetric peroxidase assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate, pH 6.0.

-

Chromogenic Substrate: 5% (w/v) Pyrogallol solution.

-

Peroxide Substrate: 0.03% (v/v) Hydrogen Peroxide (H₂O₂).

-

Enzyme: Purified COX enzyme or standard horseradish peroxidase.

-

-

Assay Procedure:

-

In a 3 mL cuvette, combine 2.5 mL of Assay Buffer, 0.3 mL of Pyrogallol solution, and 0.1 mL of H₂O₂ solution.

-

Mix by inversion and place in a spectrophotometer thermostatted to 20°C.

-

Initiate the reaction by adding 0.1 mL of the enzyme solution.

-

Immediately begin recording the absorbance at 420 nm.

-

-

Data Analysis:

-

The rate of formation of purpurogallin (the oxidized product) is proportional to the change in absorbance at 420 nm. Calculate the initial reaction velocity from the linear portion of the curve.

-

In Vitro Platelet Aggregation Assay

This protocol measures the inhibitory effect of PGE1 on platelet aggregation induced by an agonist like ADP, using light transmittance aggregometry.

Caption: Workflow for platelet aggregation assay.

Methodology:

-

Sample Preparation:

-

Draw whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge at low speed (e.g., 200 x g for 15 minutes) to obtain Platelet-Rich Plasma (PRP).

-

Centrifuge the remaining blood at high speed (e.g., 2000 x g for 10 minutes) to obtain Platelet-Poor Plasma (PPP) for calibration.

-

-

Assay Procedure:

-

Place a cuvette with PRP into the aggregometer (37°C with stirring) and calibrate it as 0% light transmittance. Calibrate with PPP as 100% transmittance.

-